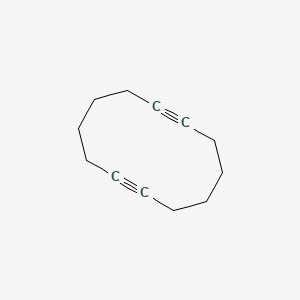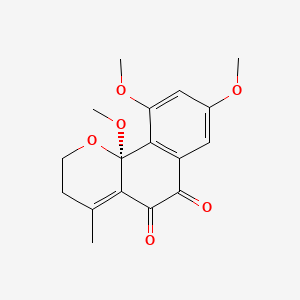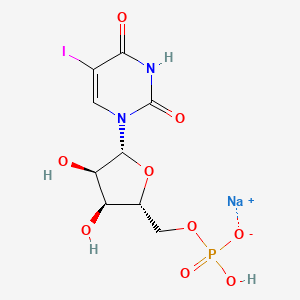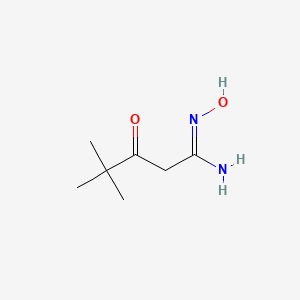
Trimethylsilyl-D-(+)mannitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl-D-(+)-mannitol is a derivative of mannitol, a sugar alcohol, where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s stability and solubility in organic solvents, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl-D-(+)-mannitol typically involves the reaction of mannitol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Mannitol+Trimethylchlorosilane→Trimethylsilyl-D-(+)-mannitol+HCl
Industrial Production Methods
In an industrial setting, the production of Trimethylsilyl-D-(+)-mannitol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl-D-(+)-mannitol can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized to form silanols.
Reduction: The compound can be reduced to regenerate the original mannitol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Mannitol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Trimethylsilyl-D-(+)-mannitol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its enhanced solubility.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Trimethylsilyl-D-(+)-mannitol exerts its effects is primarily through the stabilization of hydroxyl groups. The trimethylsilyl groups protect the hydroxyl functionalities from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved include various enzymes and metabolic pathways related to carbohydrate processing.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl-D-(+)-glucose
- Trimethylsilyl-D-(+)-fructose
- Trimethylsilyl-D-(+)-sorbitol
Uniqueness
Trimethylsilyl-D-(+)-mannitol is unique due to its specific structure and the stability conferred by the trimethylsilyl groups. Compared to other similar compounds, it offers better solubility in organic solvents and enhanced stability, making it particularly useful in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C24H62O6Si6 |
|---|---|
Peso molecular |
615.3 g/mol |
Nombre IUPAC |
trimethyl-[(2R,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22-,23-,24-/m1/s1 |
Clave InChI |
USBJDBWAPKNPCK-MOUTVQLLSA-N |
SMILES isomérico |
C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)


![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)






